molecular formula C8H8Cl2O B1390811 (1S)-1-(3,4-dichlorophenyl)ethan-1-ol CAS No. 252963-13-6

(1S)-1-(3,4-dichlorophenyl)ethan-1-ol

Cat. No. B1390811
M. Wt: 191.05 g/mol
InChI Key: VZTGSONNNMGQNQ-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-(3,4-dichlorophenyl)ethan-1-ol, commonly known as 1,1-dichloroethane (DCE), is a volatile organic compound (VOC) that is widely used in industrial processes. It is a colorless, volatile liquid with a strong, sweet-smelling odor. DCE is used in a variety of applications, including as a solvent in paints, varnishes, and other coatings, as a degreasing agent, and as a chemical intermediate in the production of other chemicals. It is also used in the manufacture of pharmaceuticals and in the production of chlorinated hydrocarbons such as DDT and PCBs.

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

(1S)-1-(3,4-dichlorophenyl)ethan-1-ol, a chiral compound, has significant applications in the field of organic synthesis. For instance, it serves as a chiral intermediate in the synthesis of antifungal agents like Miconazole (Yan-Li Miao et al., 2019). Additionally, the compound has been explored in the context of chiral alcohol synthesis, which is crucial for producing various pharmaceuticals, including Ticagrelor, an effective treatment for acute coronary syndromes (Xiang Guo et al., 2017).

Agrochemical and Herbicidal Research

In the agrochemical sector, derivatives of this compound have shown promising fungicidal activities. This is important for developing new agents to protect crops from fungal infections, thereby contributing to agricultural productivity and food security (A. Kuzenkov & V. V. Zakharychev, 2009). Moreover, the study of related compounds in herbicide research has provided insights into their mechanisms of action, such as the bleaching effect on microalgae, which can inform the development of more effective and selective agricultural chemicals (K. Kunert & P. Böger, 1981).

Material Science and Polymer Research

This compound and its derivatives also find applications in material science, particularly in the synthesis of polymers. For instance, derivatives like 3,3'-(Ethane-1,2-diylidene)bis(indolin-2-one) have been used as electron-acceptor building blocks in the development of conjugated polymers for organic thin film transistors, demonstrating the broad utility of these chemicals in advanced material applications (Shaoyun Chen et al., 2014).

Crystal Engineering and Supramolecular Chemistry

The study of this compound extends to the field of crystal engineering and supramolecular chemistry, where its derivatives are used to explore and understand the formation of complex molecular structures. Such studies are vital for designing new materials with specific properties, including pharmaceuticals and nanomaterials (K. Arora & V. Pedireddi, 2003).

properties

IUPAC Name

(1S)-1-(3,4-dichlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTGSONNNMGQNQ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101271839
Record name (αS)-3,4-Dichloro-α-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(3,4-dichlorophenyl)ethan-1-ol

CAS RN

252963-13-6
Record name (αS)-3,4-Dichloro-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252963-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-3,4-Dichloro-α-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzeneruthenium(II) chloride dimer (1.0 mg, 2 μmol, 0.5 mol %) and a chiral ligand (M=Fe, R=s-Bu, Ar=C6H5—, 2.6 μmol, 0.65 mol %) were dissolved in i-propanol (3 mL) under nitrogen atmosphere, and then heated and stirred for 0.5 h at 85° C. After the mixture was cooled to room temperature, 3,4-dichloroacetophenone (0.4 mmol), i-propanol (3 mL) and a solution of potassium t-butoxide in i-propanol (0.4 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 72 h under H2 (3 atm) at −20° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent: ethyl acetate/petroleum ether=1/5). Accordingly, pure 1-(3,4-dichlorophenyl)ethanol was obtained and the ee value (ee=95%) was measured by GC analysis.
Quantity
0.4 mmol
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reactant
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0 (± 1) mol
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0.4 mL
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3 mL
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3 mL
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solvent
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1 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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